molecular formula C14H19NO5S B2430925 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide CAS No. 898425-17-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethoxy-N-methylbenzamide

Cat. No.: B2430925
CAS No.: 898425-17-7
M. Wt: 313.37
InChI Key: TYAZVUGRKXIKQC-UHFFFAOYSA-N
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Description

The compound is a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl) class of compounds . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized through various chemical reactions . The synthesis often involves the use of an ether-based scaffold paired with a sulfone-based head group .

Scientific Research Applications

Receptor Binding Studies

[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide A Novel Sigma-2 Receptor Probe

A study by Xu et al. (2005) on benzamide analogues, similar in structure to the specified compound, developed [3H]RHM-1 as a novel sigma-2 receptor probe. This probe demonstrated high affinity for sigma2 receptors in vitro, offering a tool for studying the role of sigma2 receptors in diseases and potential therapeutic interventions (Xu et al., 2005).

Polymer Science

Synthesis and Characterization of Some Novel Aromatic Polyimides Butt et al. (2005) synthesized new diamines and polymerized them with various dianhydrides to create aromatic polyimides. These polymers, bearing functional groups similar to the specified compound, exhibited high thermal stability and solubility in organic solvents, underscoring their potential for advanced material applications (Butt et al., 2005).

Tumor Imaging

Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 Dehdashti et al. (2013) investigated the use of a cellular proliferative marker similar in structure to the specified compound, for PET imaging in patients with malignant neoplasms. The study demonstrated the potential of this agent in evaluating tumor proliferation, suggesting its applicability in clinical trials for cancer diagnosis and treatment monitoring (Dehdashti et al., 2013).

Catalysis

Rhodium(III)-Catalyzed Chemodivergent Annulations Xu et al. (2018) conducted a study on the chemodivergent and redox-neutral annulations involving N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. This research highlights the catalytic potential of compounds bearing functional groups similar to the specified compound in synthesizing complex molecules, which is crucial for pharmaceutical and material science applications (Xu et al., 2018).

Safety and Hazards

The safety and hazards associated with this specific compound are not available. It’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,5-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-15(11-4-5-21(17,18)9-11)14(16)10-6-12(19-2)8-13(7-10)20-3/h6-8,11H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAZVUGRKXIKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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